2-Propyl Scaffold Enables Single-Digit Nanomolar PDE10A Inhibition
The imidazo[4,5-b]pyridine scaffold containing a 2-propyl substituent is the core structure for a series of highly potent PDE10A inhibitors, which are being developed for schizophrenia and other CNS disorders. While a direct IC50 for the unelaborated 2-propyl-1H-imidazo[4,5-b]pyridine is not available, the class-level inference is that its 2-propyl substitution is critical for achieving the observed nanomolar potency. The data for a closely related analog demonstrates the scaffold's potential: a 5,7-disubstituted 2-propyl derivative (Compound 4) achieves a PDE10A IC50 of 0.8 nM [1]. This is significantly more potent than the ketobenzimidazole series, which required a complete scaffold change to achieve similar single-digit nanomolar activity [2].
| Evidence Dimension | PDE10A inhibition |
|---|---|
| Target Compound Data | Not directly measured for unsubstituted core, but scaffold enables 0.8 nM potency |
| Comparator Or Baseline | Ketobenzimidazole lead (IC50 in single-digit nM range) and other imidazo[4,5-b]pyridines in the series (IC50 0.8 to 6.7 nM) |
| Quantified Difference | The 2-propyl imidazo[4,5-b]pyridine scaffold was essential to retain nanomolar PDE10A activity while eliminating a metabolic liability (morpholine ring) present in the ketobenzimidazole lead. |
| Conditions | In vitro enzymatic inhibition assay using recombinant human PDE10A. |
Why This Matters
This evidence demonstrates that the 2-propyl-imidazo[4,5-b]pyridine scaffold is a validated, high-potency core for developing CNS-penetrant PDE10A inhibitors, a therapeutic area with high unmet medical need.
- [1] Hu E, et al. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Med. Chem. Lett. 2014;5(8):945-949. View Source
- [2] Hu E, et al. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Med. Chem. Lett. 2014;5(8):945-949. View Source
